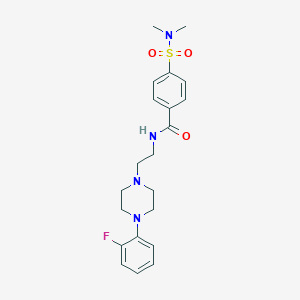

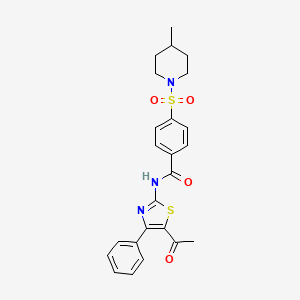

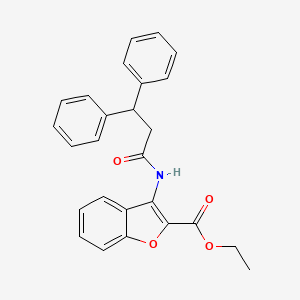

4-(N,N-dimethylsulfamoyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(N,N-dimethylsulfamoyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide, also known as DSP-4, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective neurotoxin that has been shown to damage noradrenergic neurons in the brain, making it a valuable tool for investigating the role of the noradrenergic system in various physiological and pathological processes.

Wissenschaftliche Forschungsanwendungen

Metabolic Pathway Elucidation

One study focused on the identification of enzymes involved in the oxidative metabolism of a novel antidepressant, which is structurally related to the given compound. The research found that multiple cytochrome P450 enzymes, including CYP2D6, CYP2C9, and CYP3A4/5, play significant roles in the compound's metabolism. This metabolic pathway investigation is crucial for understanding drug-drug interactions and optimizing therapeutic efficacy (Hvenegaard et al., 2012).

Antimicrobial and Antiallergic Activities

Another area of application includes the synthesis and evaluation of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives for antiallergy activity. This work, although not directly mentioning the exact compound, underscores the broader chemical framework's potential in developing antiallergic agents (Walsh et al., 1990).

Neurotransmitter Receptor Studies

Research into structure-affinity relationships for dopamine receptor ligands has produced insights into modifications that enhance receptor affinity and selectivity. These studies provide a foundation for developing targeted therapies in neurological disorders (Leopoldo et al., 2002).

Advanced Material Synthesis

The compound's framework has been utilized in material science as well. For instance, the synthesis and characterization of dihydropyrimidinone derivatives containing piperazine/morpholine moiety through Biginelli reaction offer insights into new materials with potential electronic or photonic applications (Bhat et al., 2018).

Serotonin Receptors and Alzheimer's Disease

The compound's relevance extends to investigating serotonin receptors in the brain of Alzheimer's disease patients. Utilizing molecular imaging probes structurally related to the given compound has revealed significant decreases in receptor densities, correlating with the severity of clinical symptoms. This research highlights the compound's potential application in diagnosing and understanding Alzheimer's disease progression (Kepe et al., 2006).

Luminescent Properties and Photo-induced Electron Transfer

Studies on novel piperazine substituted naphthalimide compounds, resembling the structural features of the given compound, have explored their luminescent properties and photo-induced electron transfer (PET) mechanisms. These findings are relevant for developing new fluorescent probes or materials for sensing applications (Gan et al., 2003).

Wirkmechanismus

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

The compound interacts with its targets, the ENTs, and inhibits their function. It has been found to be more selective to ENT2 than to ENT1 . This inhibition reduces the uptake of uridine in ENT1 and ENT2 without affecting the Km . The compound is an irreversible and non-competitive inhibitor .

Biochemical Pathways

The compound affects the biochemical pathways involving nucleoside transport. By inhibiting ENTs, it disrupts the normal function of these transporters, which play a crucial role in nucleotide synthesis and the regulation of adenosine function .

Pharmacokinetics

Similar compounds have been found to have adequate pharmacokinetic properties .

Result of Action

The molecular and cellular effects of the compound’s action involve the reduction of uridine uptake in ENT1 and ENT2 . This results in the disruption of nucleotide synthesis and the regulation of adenosine function .

Action Environment

Similar compounds have been studied in in vitro models using nucleoside transporter-deficient cells transfected with cloned human ent1 and ent2 .

Eigenschaften

IUPAC Name |

4-(dimethylsulfamoyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FN4O3S/c1-24(2)30(28,29)18-9-7-17(8-10-18)21(27)23-11-12-25-13-15-26(16-14-25)20-6-4-3-5-19(20)22/h3-10H,11-16H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPZXQWFLZHEGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[2.3]hexan-4-amine hydrochloride](/img/structure/B2978038.png)

![2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2978040.png)

![Benzo[d]thiazol-2-ylmethyl 4-bromobenzoate](/img/structure/B2978044.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2978048.png)

![N-(benzo[d]thiazol-6-yl)benzamide](/img/structure/B2978053.png)

![4-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}naphthalene-1-sulfonamide](/img/structure/B2978056.png)